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Compound of Interest

Compound Name: 6-Methyl-7-O-methylaromadendrin

Cat. No.: B12319102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid

6-Methyl-7-O-methylaromadendrin, also known as 7-O-methyl aromadendrin (7-OMA). This

document includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data, detailed experimental protocols for data acquisition, and a visualization of its

biosynthetic pathway.

Spectroscopic Data
The structural elucidation of 6-Methyl-7-O-methylaromadendrin has been carried out using

various spectroscopic techniques. The following tables summarize the key quantitative data

from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-7-O-methylaromadendrin (DMSO-d₆, 600

MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12319102?utm_src=pdf-interest
https://www.benchchem.com/product/b12319102?utm_src=pdf-body
https://www.benchchem.com/product/b12319102?utm_src=pdf-body
https://www.benchchem.com/product/b12319102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12319102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 5.10 d 11.52

H-3 4.64 d 11.52

H-6 6.15 d 2.3

H-8 6.05 d 2.3

H-2' 7.35 d 8.6

H-3' 6.80 d 8.6

H-5' 6.80 d 8.6

H-6' 7.35 d 8.6

7-OCH₃ 3.78 s -

5-OH 12.0 (broad s) s -

4'-OH 9.60 (broad s) s -

3-OH 5.80 (broad s) s -

Note: Some hydroxyl

proton signals may be

broad and their

chemical shifts can

vary with

concentration and

temperature.

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-7-O-methylaromadendrin (DMSO-d₆, 150

MHz)
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Position Chemical Shift (δ, ppm)

C-2 82.5

C-3 71.8

C-4 197.5

C-4a 101.8

C-5 163.0

C-6 96.0

C-7 167.5

C-8 95.2

C-8a 162.5

C-1' 128.0

C-2' 129.5

C-3' 115.0

C-4' 158.0

C-5' 115.0

C-6' 129.5

7-OCH₃ 56.0

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for 6-Methyl-7-O-methylaromadendrin
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Technique Ionization Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

GC-MS (TMS-

derivatized)
EI 503 [M]⁺ 415, 311, 280, 179[1]

LC-ESI-QTOF-MS/MS ESI+ 303.0863 [M+H]⁺

20 V: 257.0788,

229.0873, 167.0351,

163.0416, 146.9967

40 V: 167.0341,

135.0459, 107.0495,

103.0064, 77.0401

Experimental Protocols
The spectroscopic data presented were acquired using the following methodologies.

NMR Spectroscopy
The ¹H and ¹³C NMR spectra were obtained on a Bruker Advance 600 instrument operating at a

frequency of 600 MHz for protons.[1] The sample was dissolved in deuterated dimethyl

sulfoxide (DMSO-d₆). For the ¹H-NMR experiment, 32 transient spectra were acquired with a

spectral width of 8,000 Hz.[1] All NMR data were processed using XWINNMR software

(Bruker).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the purified compound was trimethylsilylated (TMS-derivatized). The

analysis was performed on a nonpolar capillary column (5% phenylmethylsiloxane; 30 m by

250-μm inside diameter; 0.25-μm film thickness). A linear temperature gradient was applied

(100°C for 1 min, then ramped at 30°C min⁻¹ to 250°C and held for 10 min, followed by a ramp

of 1°C min⁻¹ to 275°C and held for 2 min). The injector port temperature was set to 100°C.

Mass spectra were obtained by electron impact ionization at 70 eV over a scan range of 50 to

650 m/z.
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Liquid Chromatography-Electrospray Ionization-
Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-
QTOF-MS/MS)
The LC-MS/MS data was acquired on an Agilent 6530 Q-TOF instrument. The analysis was

performed in positive electrospray ionization mode. Tandem mass spectra (MS/MS) were

obtained at collision energies of 20 V and 40 V to induce fragmentation.

Biosynthesis of 6-Methyl-7-O-methylaromadendrin
6-Methyl-7-O-methylaromadendrin can be produced in Escherichia coli through metabolic

engineering. The biosynthetic pathway starts from the precursor p-coumaric acid and involves

several enzymatic steps.

Pathway A

Pathway B

p-Coumaric acid p-Coumaroyl-CoA4CL

Naringenin chalcone

CHS

NaringeninCHI
Dihydrokaempferol

(Aromadendrin)
F3H

Sakuranetin

OMT

6-Methyl-7-O-methylaromadendrin
(7-OMA)

OMT

F3H
3x Malonyl-CoA CHS

Click to download full resolution via product page

Figure 1. Biosynthetic pathway of 6-Methyl-7-O-methylaromadendrin in E. coli.[2]

The production of 7-OMA from p-coumaric acid is achieved by introducing several key

enzymes: 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase

(CHI) to produce naringenin.[2] Naringenin is then hydroxylated at the 3-position by flavanone-

3-hydroxylase (F3H) to yield dihydrokaempferol (aromadendrin), which is subsequently

methylated at the 7-hydroxyl group by an O-methyltransferase (OMT) to form the final product,
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7-OMA.[2] An alternative pathway involves the methylation of naringenin to sakuranetin,

followed by hydroxylation to 7-OMA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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